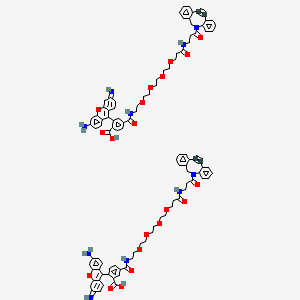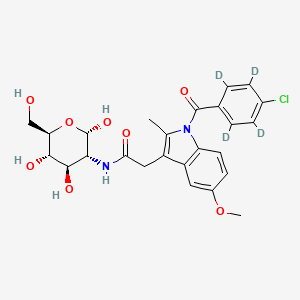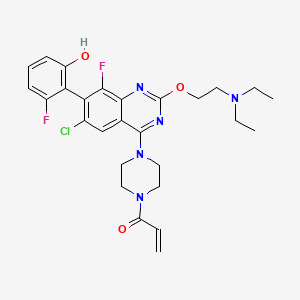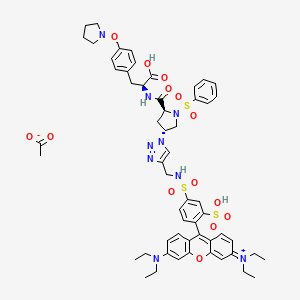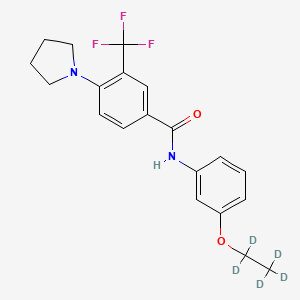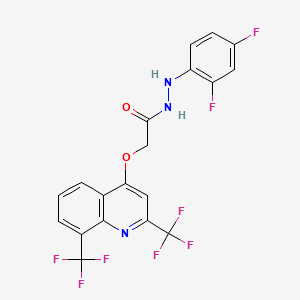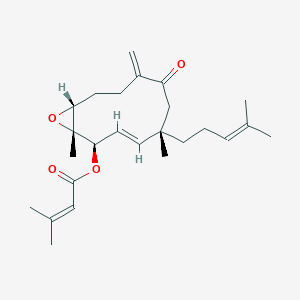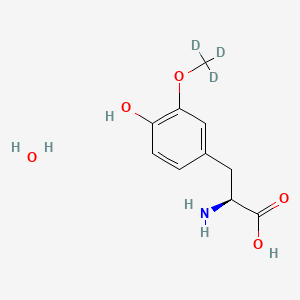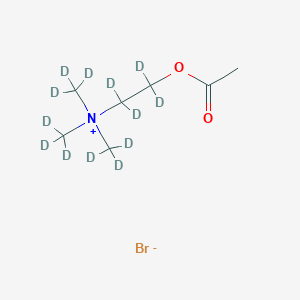
Acetylcholine-d13 (bromide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetylcholine-d13 (bromide) is a deuterium-labeled version of acetylcholine bromide. Deuterium is a stable isotope of hydrogen, and its incorporation into acetylcholine results in a compound with a slightly different mass and potentially altered pharmacokinetic properties. This compound is primarily used in scientific research, particularly in studies involving neurotransmission and pharmacokinetics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acetylcholine-d13 (bromide) involves the incorporation of deuterium into the acetylcholine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction typically involves the quaternization of deuterated choline with bromoacetyl chloride under controlled conditions to yield acetylcholine-d13 (bromide) .
Industrial Production Methods: Industrial production of acetylcholine-d13 (bromide) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle isotopic labeling and ensure the stability of the deuterium-labeled compound .
化学反応の分析
Types of Reactions: Acetylcholine-d13 (bromide) undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, acetylcholine-d13 (bromide) can hydrolyze to form deuterated choline and acetic acid.
Substitution Reactions: The bromide ion can be substituted by other nucleophiles in the presence of suitable reagents.
Oxidation and Reduction: While acetylcholine itself is not typically involved in oxidation-reduction reactions, the presence of deuterium may influence the reaction kinetics
Common Reagents and Conditions:
Hydrolysis: Water or aqueous buffers.
Substitution: Nucleophiles such as hydroxide ions or other halides.
Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired reaction.
Major Products:
Hydrolysis: Deuterated choline and acetic acid.
Substitution: Various substituted acetylcholine derivatives depending on the nucleophile used.
科学的研究の応用
Acetylcholine-d13 (bromide) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of acetylcholine.
Biology: Helps in understanding the role of acetylcholine in neurotransmission and its interactions with receptors.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of acetylcholine in the body.
Industry: Employed in the development of new drugs and therapeutic agents targeting the cholinergic system .
作用機序
Acetylcholine-d13 (bromide) exerts its effects by mimicking the action of acetylcholine, a neurotransmitter. It binds to muscarinic and nicotinic acetylcholine receptors, leading to various physiological responses. The deuterium labeling does not significantly alter the mechanism of action but may affect the pharmacokinetics and metabolic stability of the compound .
Molecular Targets and Pathways:
Muscarinic Receptors (M1, M2, M3, M4): Involved in various parasympathetic nervous system responses.
Nicotinic Receptors: Play a role in neuromuscular transmission and central nervous system functions
類似化合物との比較
Acetylcholine Bromide: The non-deuterated version of acetylcholine-d13 (bromide).
Deuterated Choline Compounds: Other deuterium-labeled choline derivatives used in similar research applications
Uniqueness: Acetylcholine-d13 (bromide) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium can lead to differences in metabolic stability and reaction kinetics, making it a valuable tool in scientific research .
特性
分子式 |
C7H16BrNO2 |
|---|---|
分子量 |
239.19 g/mol |
IUPAC名 |
(2-acetyloxy-1,1,2,2-tetradeuterioethyl)-tris(trideuteriomethyl)azanium;bromide |
InChI |
InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3,5D2,6D2; |
InChIキー |
ZEHGKSPCAMLJDC-TZYVXOAQSA-M |
異性体SMILES |
[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])OC(=O)C.[Br-] |
正規SMILES |
CC(=O)OCC[N+](C)(C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


